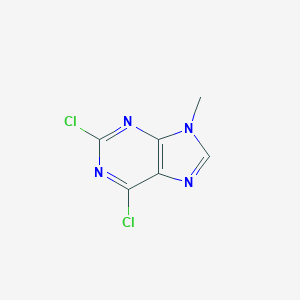

2,6-dichloro-9-methyl-9H-purine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-9-methylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N4/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMJNDVUIMQFEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364849 | |

| Record name | 2,6-dichloro-9-methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2382-10-7 | |

| Record name | 2,6-dichloro-9-methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-9-methyl-9h-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Precursors and Starting Materials for Purine (B94841) Synthesis

The synthesis of 2,6-dichloro-9-methyl-9H-purine and its analogs relies on the availability of suitable precursors and the strategic construction of the purine ring. Key starting materials include 2,6-dichloropurine (B15474) and various pyrimidine (B1678525) derivatives.

Synthesis of 2,6-Dichloropurine as a Core Intermediate

2,6-Dichloropurine is a crucial intermediate in the synthesis of many purine derivatives, including the title compound. acs.orgresearchgate.net There are two primary routes for its preparation. acs.orgchemicalbook.com The first involves the chlorination of a pre-existing purine ring structure, such as xanthine (B1682287) (2,6-dihydroxypurine), using reagents like pyrophosphoryl chloride at high temperatures or phosphorus oxychloride. acs.orgchemicalbook.com Other starting materials for this chlorination approach include 6-chloropurine (B14466), hypoxanthine, their N-oxides, and 2,6-dithiopurine. acs.orgchemicalbook.comgoogle.com An industrially viable method involves the direct chlorination of xanthine with phosphorus oxychloride in the presence of a weak nucleophilic organic base like an amidine or guanidine (B92328) base. acs.orgacs.org

A second route to 2,6-dichloropurine involves building the purine ring from pyrimidine precursors. acs.orgchemicalbook.com For instance, barbituric acid derivatives or 2,4-dichloro-5,6-diaminopyrimidine can serve as starting materials. acs.org One specific method describes the reaction of 4,5-diamino-2,6-dichloropyrimidine with triethyl orthoformate in the presence of methanesulfonic acid as a catalyst to produce 2,6-dichloropurine. researchgate.net

Utilization of Pyrimidine Derivatives in Purine Ring Construction

The construction of the purine ring system often begins with appropriately substituted pyrimidine derivatives. utah.edubioone.org Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. youtube.com In the de novo synthesis of purine nucleotides, the pyrimidine ring is assembled from simpler molecules like glutamine, carbon dioxide, and aspartate, with the sugar phosphate (B84403) moiety provided by 5-phosphoribosyl-1-pyrophosphate (PRPP). utah.edubioone.orgnih.gov

For the chemical synthesis of purines, 4,5-diaminopyrimidines are key intermediates. youtube.com For example, reacting 4,5-diamino-2,6-dichloropyrimidine with triethyl[14C]orthoformate yields [8-14C]-2,6-dichloro-9H-purine, a radiolabeled precursor for various nucleosides. researchgate.net This highlights the importance of pyrimidine derivatives in building the fused imidazole (B134444) ring of the purine structure.

N9-Alkylation Strategies for this compound and Analogs

The introduction of an alkyl group, specifically a methyl group, at the N9 position of the purine ring is a critical step in the synthesis of this compound. Several methods have been developed to achieve this transformation with varying degrees of efficiency and regioselectivity.

Conventional Alkylation Methods

Traditional alkylation of purines often involves the use of alkyl halides in the presence of a base. researchgate.net For instance, the reaction of 2,6-dichloropurine with methyl iodide in a suitable solvent like dimethylformamide (DMF) with a base such as potassium carbonate is a common approach. asianpubs.org However, these reactions can sometimes lead to a mixture of N9 and N7 isomers. nih.gov The regioselectivity of alkylation can be influenced by steric effects of substituents on the purine ring. researchgate.net For example, introducing a bulky heteroaryl group at the C6 position can shield the N7 position, favoring N9 alkylation. researchgate.net Another approach involves the use of phase transfer catalysts to facilitate the reaction between the purine and the alkylating agent. nih.gov

Table 1: Conventional Alkylation Methods for Purine Derivatives

| Alkylating Agent | Base | Solvent | Notes |

|---|---|---|---|

| Methyl iodide | Potassium Carbonate | DMF | A common and straightforward method. asianpubs.org |

| Ethyl iodide | Sodium Hydride | DMF | Used for the alkylation of 6-(2-butylimidazol-1-yl)-2-chloropurine. researchgate.net |

| Alkyl halides | Tetrabutylammonium fluoride (B91410) (TBAF) | THF, DMF, or DMSO | A rapid method, often complete within 10 minutes, but can yield N9/N7 isomer mixtures. nih.gov |

| Benzyl bromide | Phase Transfer Catalyst | - | Used for the synthesis of 2-chloro-6-benzylthiopurine. nih.gov |

Microwave-Assisted Synthesis in Purine Derivatization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ujaen.esnih.gov In the context of purine chemistry, microwave irradiation has been successfully employed for the N9-alkylation of purines. chim.it This technique can significantly reduce reaction times compared to conventional heating methods. For example, the synthesis of 9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purines from the corresponding purine and alcohol was achieved in just 5 minutes under microwave irradiation. chim.it This rapid and efficient method holds promise for the synthesis of this compound and its analogs.

Mitsunobu Conditions for N9-Purine Alkylation

The Mitsunobu reaction provides an alternative and often highly regioselective method for the N9-alkylation of purines. nih.govresearchgate.net This reaction typically involves the use of an alcohol, triphenylphosphine (B44618) (PPh3), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). chim.it While the Mitsunobu reaction is a valuable tool, the alkylation of 2,6-dichloropurine can sometimes lead to the formation of the undesired N7-regioisomer. researchgate.netnih.govup.ac.za However, for many purine derivatives, particularly those with a protected 2-amino group, the Mitsunobu reaction provides excellent yields and high N9 selectivity. researchgate.netnih.gov The reaction can also be performed under microwave-assisted conditions to expedite the synthesis. chim.it

Selective Functionalization of the Purine Ring System

The strategic modification of the purine ring is a cornerstone of medicinal chemistry. The distinct reactivity of different positions on the purine core allows for selective chemical alterations.

Nucleophilic Aromatic Substitution at C-2 and C-6 Positions

The chlorine atoms at the C-2 and C-6 positions of 2,6-dichloropurine derivatives are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is fundamental to the synthesis of a wide array of substituted purines. The general order of reactivity for halide leaving groups in the purine system is C-6 > C-2, a principle that allows for selective substitution reactions. arkat-usa.org For instance, the reaction of 2,6-dichloropurine with amines can be controlled to achieve substitution at the more electrophilic C-6 position. arkat-usa.org Subsequent reaction under different conditions, often with acid catalysis, can then facilitate substitution at the C-2 position. arkat-usa.orgnih.gov

The introduction of various nucleophiles, including amines, thiols, and alkoxides, has been widely reported. For example, reactions with amines are often acid-catalyzed, while substitutions with other nucleophiles may proceed under different catalytic conditions. nih.govresearchgate.net This differential reactivity allows for the stepwise introduction of different functional groups, creating a diverse library of 2,6-disubstituted purine derivatives. arkat-usa.orgresearchgate.net

Regioselectivity and Optimization of Substitution Reactions

Achieving high regioselectivity in the substitution reactions of 2,6-dichloropurines is a critical aspect of their synthetic utility. The inherent electronic properties of the purine ring direct the initial substitution to the C-6 position. arkat-usa.orgavcr.cz This has been demonstrated in reactions with various nucleophiles, including amines and organometallic reagents. arkat-usa.orgavcr.cz

Optimization of reaction conditions, such as solvent, temperature, and catalyst, is crucial for maximizing the yield and selectivity of the desired product. For example, the reaction of 2,6-dichloropurine with cyclohexylamine (B46788) in pentanol (B124592) or n-butanol at 70°C results in selective substitution at the C-6 position in good yield. arkat-usa.org Similarly, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, also exhibit a preference for the C-6 position when using 2,6-dichloropurines. avcr.cz However, the choice of the organometallic reagent and reaction conditions can influence the regioselectivity, and in some cases, mixtures of products may be obtained. avcr.cz The use of protecting groups at the N-9 position can also influence the reactivity and regioselectivity of substitutions at the C-2 and C-6 positions. nih.govnih.gov

Isotopic Labeling Strategies for Research Applications

Isotopically labeled compounds are invaluable tools in drug metabolism, pharmacokinetic studies, and as tracers in biochemical assays. The synthesis of labeled purine derivatives enables researchers to track the fate of these molecules in biological systems.

Synthesis of Radiolabelled Purine Derivatives (e.g., [8-¹⁴C]-2,6-dichloro-9H-purine)

A key example of isotopic labeling is the synthesis of [8-¹⁴C]-2,6-dichloro-9H-purine. researchgate.net This radiolabeled precursor is instrumental in preparing ¹⁴C-labeled nucleosides for drug development studies. The synthesis involves the reaction of 4,5-diamino-2,6-dichloropyrimidine with triethyl[¹⁴C]orthoformate. researchgate.net This reaction, catalyzed by methanesulfonic acid in acetonitrile (B52724) at elevated temperatures, yields the desired [8-¹⁴C]-2,6-dichloro-9H-purine with a high radiochemical yield. researchgate.net The resulting labeled purine can then be used in subsequent reactions, such as glycosylation, to produce radiolabeled nucleosides with high radiochemical purity and specific activity. researchgate.net

Derivatization for Prodrug Applications

Prodrug strategies are employed to overcome limitations of active pharmaceutical ingredients, such as poor solubility, low permeability, or rapid metabolism. By modifying the drug molecule with a promoiety, its physicochemical properties can be tailored for improved delivery and efficacy.

Ester-Sensitive Prodrug Strategies for Enhanced Cellular Delivery

Ester prodrugs are a common and effective strategy to enhance the cellular uptake of polar molecules. scirp.orgscirp.org This approach involves masking a polar functional group, such as a hydroxyl or carboxyl group, with an ester moiety. The increased lipophilicity of the ester prodrug facilitates its passive diffusion across cell membranes. scirp.orgscirp.org Once inside the cell, ubiquitous esterase enzymes cleave the ester bond, releasing the active drug. nih.govnih.gov This strategy allows for tunable release rates of the active compound by modifying the structure of the ester group, thereby influencing its susceptibility to enzymatic hydrolysis. nih.gov While specific examples for this compound are not detailed, this general principle is widely applicable to purine derivatives to improve their therapeutic potential. scirp.orgscirp.org

Phosphoramidate (B1195095) and Phosphorodiamidate Prodrug Technologies

The 2,6-dichloropurine scaffold is a crucial intermediate in the development of modified nucleoside analogues. Prodrug strategies, particularly phosphoramidate and phosphorodiamidate technologies, are employed to enhance the therapeutic potential of these nucleosides by facilitating their conversion into the active monophosphate form within the cell. These approaches are designed to bypass the often inefficient initial phosphorylation step catalyzed by cellular kinases, which can be a rate-limiting factor for the activation of many nucleoside drugs. acs.orgnih.govcore.ac.uk

The core principle involves masking the negative charges of the monophosphate group with lipophilic moieties, thereby improving the drug's ability to cross cell membranes via passive diffusion. nih.govcore.ac.uk Once inside the cell, these masking groups are enzymatically cleaved to release the nucleoside monophosphate.

Synthesis of Nucleoside Precursors from 2,6-Dichloropurine

The initial step in creating these prodrugs involves the synthesis of a nucleoside analogue from the purine base. A common and effective method for this transformation is the Vorbrüggen glycosylation. nih.gov This reaction couples a silylated heterocyclic base, such as 2,6-dichloropurine, with a protected sugar derivative, typically in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.govnih.gov

For instance, the synthesis of an l-3′-azido purine nucleoside was achieved by reacting 2,6-dichloropurine with a protected sugar using N,O-bis(trimethylsilyl)acetamide (BSA) for silylation, followed by TMSOTf as the catalyst, affording the desired nucleoside precursor. nih.gov Similarly, another research group reported the glycosylation of 2,6-dichloro-9H-purine to yield a different nucleoside intermediate, noting the importance of controlling the amount of BSA used in the reaction. nih.gov

| Reaction | Starting Material | Key Reagents | Product | Yield (%) | Reference |

| Vorbrüggen Glycosylation | 2,6-Dichloropurine | BSA, TMSOTf, Acetonitrile | l-3′-azido-2′,3′-dideoxy-2,6-dichloropurine nucleoside | 26% | nih.gov |

| Vorbrüggen Glycosylation | 2,6-Dichloro-9H-purine | BSA, Protected Sugar | 2,6-Dichloropurine nucleoside analogue (104) | 64% | nih.gov |

Phosphoramidate Prodrug Synthesis (ProTide Technology)

The ProTide (Pro-nucleotide) approach is a widely recognized phosphoramidate technology. nih.gov After the synthesis of the nucleoside, the phosphoramidate moiety is introduced, typically at the 5'-hydroxyl group of the sugar. This process often involves reacting the nucleoside with an aryl phosphorochloridate reagent that also contains an amino acid ester. For example, the conversion of a 6-chloropurine nucleoside analogue to its phosphoramidate prodrug was accomplished using phenyl ethoxyalaninyl phosphorochloridate in the presence of tert-butylmagnesium chloride. nih.gov While the 2,6-dichloropurine nucleoside (compound 24) showed weak anti-HIV activity, its close relative, the 2,6-diaminopurine (B158960) analogue (compound 20), was successfully converted to its corresponding phosphoramidate prodrug in a 60% yield, demonstrating the chemical feasibility of this transformation on the purine core. nih.gov

| Reaction Type | Starting Nucleoside | Key Reagents | Product | Yield (%) | Reference |

| Phosphoramidate Synthesis | 6-Chloropurine nucleoside (7) | t-BuMgCl, Phenyl ethoxyalaninyl phosphorochloridate | Phosphoramidate prodrug (8) | 27% | nih.gov |

| Phosphoramidate Synthesis | 2,6-Diaminopurine nucleoside (20) | Not specified | Phosphoramidate prodrug (22) | 60% | nih.gov |

Phosphorodiamidate Prodrug Technology

An alternative strategy is the phosphorodiamidate approach, which offers a potential advantage over the conventional phosphoramidate method by creating an achiral phosphorus center. nih.gov This avoids the formation of diastereomeric mixtures, which can complicate development as different stereoisomers may possess different biological profiles. nih.gov

The synthesis of phosphorodiamidates can be achieved through several methods. One general procedure involves the initial phosphorylation of the nucleoside with phosphorus oxychloride (POCl₃) in an appropriate solvent like triethylphosphate. nih.gov The resulting phosphoryl dichloride intermediate is then reacted in situ with an excess of an amino acid ester to yield the final phosphorodiamidate product. nih.gov Another method involves a one-pot reaction where the nucleoside is first treated with POCl₃ and triethylamine, followed by the addition of the amino acid ester salt and more base at low temperatures. nih.gov While this technology has been successfully applied to various purine nucleosides, such as 6-O-alkyl-2′-C-methylguanosine derivatives, specific examples starting from a 2,6-dichloropurine nucleoside are less commonly detailed in the literature. nih.govresearchgate.net However, the established chemical pathways are broadly applicable to nucleoside analogues, including those derived from the 2,6-dichloropurine scaffold. nih.gov

Structure Activity Relationship Sar and Computational Studies

Influence of Substituents on Biological Activity

The nature and position of substituents on the purine (B94841) ring system are critical determinants of the biological profile of these compounds. Modifications at the C-2, C-6, and N-9 positions have been extensively studied to understand their impact on activity. imtm.cz

The chlorine atoms at the C-2 and C-6 positions of the purine ring are crucial for its reactivity and biological activity. These halogen atoms enhance the electrophilic nature of these positions, making them susceptible to nucleophilic substitution reactions. This reactivity is fundamental for the synthesis of a wide array of 2,6,9-trisubstituted purine derivatives with diverse biological functions. imtm.cz

In the context of antiproliferative activity, compounds bearing halogen atoms on the purine ring, such as 2,6-dichloropurine (B15474) derivatives, have demonstrated significant efficacy. chim.it For instance, a compound with two chlorine atoms at the C-2 and C-6 positions exhibited potent activity against the MCF-7 human breast cancer cell line. chim.it The presence of chlorine at the C-2 position has been shown to increase the affinity and potency of some purine derivatives at adenosine (B11128) receptors. d-nb.info Specifically, the introduction of a chlorine atom at C-2 in one study resulted in a two- to three-fold increase in affinity at A1, A2A, and A3 adenosine receptors. d-nb.info

Furthermore, the dichloro substitution on the purine ring can enhance its interaction with biological targets, which may influence its pharmacological properties. cymitquimica.com This enhanced interaction is a key factor in the development of these compounds as potential antiviral or anticancer agents. cymitquimica.com

The N9-methyl group on the purine ring plays a significant role in modulating the molecule's reactivity and biological profile. The alkylation at the N-9 position is a common strategy in the synthesis of purine derivatives to explore their therapeutic potential. mdpi.commdpi.com The nature of the alkyl group at the N-9 position, including its length and volume, has been identified as a potent and selective factor for the inhibition of certain kinases. researchgate.netnih.gov

In some instances, the N9-methylation can influence the binding affinity and selectivity of the compound. For example, while exploring the structure-activity relationship of 6-phenyl substituted 9H-purines, N-9 methylation was employed to investigate binding to human bromodomains. acs.org However, in some molecular modeling studies, the methyl substituent at N9 resulted in steric clashes, suggesting that it might not always be favorable for certain biological targets. acs.org

Conversely, research on other purine derivatives has shown that increased steric bulk at the N-9 position can reduce inhibitory potential against certain enzymes like cyclin-dependent kinases. nih.gov This highlights the context-dependent role of the N9-substituent in determining the biological activity of purine analogues.

The systematic variation of substituents at the C-2, C-6, and N-9 positions of the purine scaffold is a cornerstone of medicinal chemistry efforts to develop potent and selective therapeutic agents. imtm.cz The introduction of different functional groups at these positions allows for the fine-tuning of the compound's pharmacological properties. imtm.czacs.org

Studies have shown that an arylpiperazinyl system at position 6 of the purine ring can be beneficial for cytotoxic activity, while bulky systems at the C-2 position may not be favorable. researchgate.net In the development of inhibitors for oncogenic kinases, substitutions at the 6-phenylamino ring and the size of the alkyl group at N-9 were found to be critical for potency and selectivity. researchgate.netnih.gov Furthermore, the presence of an N-methyl-piperazine moiety linked to an aminophenyl ring at C-2 has been identified as a requirement for activity in certain kinase inhibitors. researchgate.netnih.gov

The interplay between substituents at these three positions is complex and often synergistic. For example, in a series of 2,6,9-trisubstituted adenines, the presence of a chlorine atom at C-2, combined with specific substitutions at N-6 and N-9, influenced the compound's affinity for adenosine receptors. d-nb.info Similarly, in the pursuit of antitubercular agents, modifications at positions 2 and 6 of the purine core, in conjunction with a specific substitution at the N-7 position, led to the development of optimized analogues with improved activity. cuni.cz

The following table summarizes the effects of different substitutions on the biological activity of purine derivatives:

| Position | Substituent | Effect on Biological Activity | Reference |

| C-2 | Chlorine | Increases affinity at adenosine receptors; enhances antiproliferative activity. | chim.itd-nb.info |

| C-2 | Bulky groups | Can be unfavorable for cytotoxic activity. | researchgate.net |

| C-6 | Arylpiperazinyl system | Beneficial for cytotoxic activity. | researchgate.net |

| C-6 | 6-phenylamino ring | Potent and selective for kinase inhibition. | researchgate.netnih.gov |

| N-9 | Alkyl group (length and volume) | Potent and selective for kinase inhibition. | researchgate.netnih.gov |

| N-9 | Increased steric bulk | Can reduce inhibitory potential against some enzymes. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com This approach is instrumental in drug design, enabling the prediction of the activity of new molecules and providing insights into the structural features essential for their function. mdpi.commdpi.com

Both 2D-QSAR and 3D-QSAR models have been extensively applied in the study of purine derivatives to understand and predict their biological activities. science.govresearchgate.net 2D-QSAR models typically use descriptors calculated from the 2D structure of the molecules, while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional properties of the compounds. mdpi.comscience.gov

In the context of purine research, 3D-QSAR models have been particularly useful. For instance, a 3D-QSAR study on 2,6,9-trisubstituted purine derivatives as potential anticancer agents revealed that steric properties had a more significant influence on cytotoxicity than electronic properties. researchgate.net These models can generate contour maps that visualize the regions around the molecule where steric bulk or electrostatic interactions are favorable or unfavorable for activity, guiding the design of more potent analogues. mdpi.comresearchgate.netacs.org

The table below provides a comparison of 2D-QSAR and 3D-QSAR methodologies:

| Feature | 2D-QSAR | 3D-QSAR |

| Input Data | 2D structural descriptors (e.g., connectivity indices, physicochemical properties) | 3D molecular fields (e.g., steric, electrostatic) |

| Model Complexity | Generally simpler and faster to compute. | More complex and computationally intensive. |

| Information Provided | Identifies key fragments and properties influencing activity. | Provides a 3D representation of favorable and unfavorable regions for interaction. |

| Predictive Power | Can have good predictive power for congeneric series. | Often offers higher predictive accuracy, especially for diverse sets of compounds. |

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.comresearchgate.net A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers, that are crucial for binding to a biological target. mdpi.comresearchgate.net

In the study of purine derivatives, pharmacophore modeling has been employed to characterize the active sites of their target enzymes and to design new inhibitors. acs.org For example, a pharmacophore model generated for a series of 2,6,9-trisubstituted purines with cytotoxic activity identified aromatic centers, hydrogen bond acceptor/donor centers, and a hydrophobic area as key features. mdpi.comresearchgate.net This information is invaluable for understanding the ligand-receptor interactions at a molecular level and for the rational design of novel compounds with improved affinity and selectivity. researchgate.net

The process of pharmacophore modeling typically involves:

Selection of a set of active compounds: A group of molecules with known biological activity against a specific target is chosen.

Conformational analysis: The possible 3D conformations of each molecule are generated.

Feature identification: The common chemical features among the active compounds are identified.

Pharmacophore hypothesis generation: A 3D model representing the spatial arrangement of these features is created.

Validation: The model is tested for its ability to distinguish between active and inactive compounds.

Molecular Docking and In Silico Screening

Computational methods, particularly molecular docking and in silico screening, have been instrumental in exploring the potential biochemical interactions of 2,6-dichloro-9-methyl-9H-purine and its analogs. These techniques simulate the binding of a ligand to the active site of a protein, providing insights into potential protein targets and the nature of the interactions at a molecular level.

Molecular docking studies are crucial for predicting the binding affinity and orientation of a ligand within a protein's binding pocket. The binding energy, typically expressed in kcal/mol, is a key metric derived from these simulations, with lower values suggesting more favorable interactions.

For derivatives of 2,6-dichloropurine, computational analyses have been performed to predict their binding energies with various protein targets. For instance, a series of 9-alkyl-2,6-dichloropurine analogs were docked against Plasmodium falciparum hypoxanthine-guanine phosphoribosyltransferase (pfHGPRT), an enzyme essential for the parasite's purine metabolism. researchgate.netscilit.com The calculated binding energies for these compounds ranged from -5.1 to -5.6 kcal/mol, indicating favorable binding interactions. researchgate.netscilit.com

In another study, a derivative, 9-benzyl-2,6-dichloro-9H-purine, was docked against phosphodiesterase-5 (PDE-5). researchgate.net This analysis revealed a binding energy of -9.4 to -7.0 kcal/mol. researchgate.net Furthermore, computational studies on 2,6-dichloro-9H-purine fragments with the bromodomain BRD4(1) predicted a promising binding energy of -9.13 kcal/mol. acs.org These studies often reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. aalto.fi

Table 1: Predicted Binding Energies of 2,6-Dichloropurine Derivatives with Various Protein Targets

| Compound/Derivative | Protein Target | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| 2,6-dichloro-9-(propan-2-yl)-9H-purine | P. falciparum HGPRT | -5.1 researchgate.netscilit.com |

| 9-Butyl-2,6-dichloro-9H-purine | P. falciparum HGPRT | -5.3 researchgate.netscilit.com |

| 2,6-dichloro-9-(2-methylbutyl)-9H-purine | P. falciparum HGPRT | -5.5 researchgate.netscilit.com |

| 2,6-dichloro-9-pentyl-9H-purine | P. falciparum HGPRT | -5.6 researchgate.netscilit.com |

| 9-benzyl-2,6-dichloro-9H-purine | PDE-5 | -9.4 to -7.0 researchgate.net |

| 2,6-dichloro-9H-purine fragment | BRD4(1) | -9.13 acs.org |

This table is generated based on available data from computational studies and is for informational purposes only.

In silico screening and molecular docking are powerful tools for identifying potential biochemical targets for a given compound. By computationally screening a compound against a library of protein structures, researchers can prioritize potential targets for further experimental validation.

For this compound and its derivatives, computational approaches have suggested several potential protein targets. A reverse screening strategy using the PharmMapper web server for 2,6,9-trisubstituted purine derivatives indicated that the main potential targets are key proteins in signaling pathways related to cancer cell proliferation, primarily kinases. researchgate.net Docking studies supported these findings, showing that these purine derivatives could fit into the ATP-binding site of kinases like cyclin-dependent kinase 2 (CDK2). researchgate.netresearchgate.net

Further computational studies have implicated other protein families as potential targets. An in silico docking study identified P. falciparum hypoxanthine-guanine phosphoribosyltransferase (pfHGPRT) as a potential target for 9-alkyl-2,6-dichloropurine analogs. researchgate.netscilit.com Additionally, molecular docking analyses have explored the interaction of purine derivatives with targets such as Bcr-Abl, BTK, and FLT3-ITD, which are implicated in leukemia. nih.gov Other research has pointed to bromodomains as potential targets, with docking studies of 2,6-dichloro-9H-purine fragments into the Kac binding site of BRD4(1) showing favorable interactions. acs.org

Table 2: Potential Biochemical Targets of 2,6-Dichloropurine Derivatives Identified by Computational Methods

| Compound Class | Computational Method | Potential Protein Target(s) | Therapeutic Area Implication |

|---|---|---|---|

| 2,6,9-Trisubstituted purines | Reverse Screening (PharmMapper), Molecular Docking | Kinases (e.g., CDK2, Bcr-Abl, BTK, FLT3-ITD) | Cancer researchgate.netresearchgate.net |

| 9-Alkyl-2,6-dichloropurines | Molecular Docking | P. falciparum hypoxanthine-guanine phosphoribosyltransferase (pfHGPRT) | Malaria researchgate.netscilit.com |

| 2,6-dichloro-9H-purine fragments | Molecular Docking | Bromodomain BRD4(1) | Cancer/Inflammation acs.org |

This table summarizes potential targets identified through computational studies and does not represent confirmed biological activity.

Role in Drug Discovery and Development

2,6-Dichloro-9-methyl-9H-Purine as a Key Intermediate in Pharmaceutical Synthesis

The utility of the 2,6-dichloropurine (B15474) core, including its 9-substituted derivatives like this compound, is well-established in the synthesis of complex pharmaceutical agents. The differential reactivity of the two chlorine atoms—the C6 chlorine being more susceptible to nucleophilic substitution than the C2 chlorine—provides a strategic advantage for controlled chemical modifications. This allows for the stepwise introduction of different functional groups to fine-tune the biological activity and physicochemical properties of the resulting molecules. This scaffold is a cornerstone in the development of compounds targeting a range of diseases, particularly in oncology.

A prominent example of the application of the 2,6-dichloropurine scaffold is in the synthesis of the anticancer drug Clofarabine. Although Clofarabine itself is a nucleoside analog with a sugar moiety at the 9-position, its synthesis pathways often rely on 2,6-dichloropurine as the starting heterocycle.

In a typical synthesis, 2,6-dichloropurine is coupled with a protected fluorinated sugar derivative. For instance, one process involves the reaction of 3-acetyl-5-benzoyl-2-deoxy-2-fluoroarabinofuranosylbromide with 2,6-dichloropurine. tdcommons.org This glycosylation step yields a mixture of anomers, from which the desired β-anomer, a direct precursor to Clofarabine, must be isolated, often through chromatographic methods. google.com The isolated intermediate, a 2,6-dichloro-9-substituted purine (B94841), then undergoes amination at the C6 position, typically with ammonia, to replace the chlorine with an amino group, followed by deprotection steps to yield the final active pharmaceutical ingredient. tdcommons.orggoogle.com

Table 1: Key Synthetic Intermediates from 2,6-Dichloropurine in Drug Synthesis

| Intermediate Compound | Starting Materials | Key Transformation | Resulting Product Class |

|---|---|---|---|

| 2,6-Dichloro-9-(3-O-acetyl-5-O-benzyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine | 2,6-Dichloropurine, 3-acetyl-5-benzoyl-2-deoxy-2-fluoroarabinofuranosylbromide | Glycosylation | Clofarabine Precursors |

| [8-14C]-9-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2,6-dichloropurine | [8-14C]-2,6-dichloro-9H-purine, 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | Radiolabelling and Glycosylation | Radiolabelled Nucleosides |

Application in Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind to a biological target. nih.gov The 9H-purine scaffold, exemplified by simple structures like this compound, is an attractive starting point in FBDD. Its relatively small size and well-defined substitution points allow it to serve as a core template that can be elaborated into more potent and selective inhibitors.

Research has shown that the 2-amino-9H-purine scaffold can serve as a weak but efficient template for developing ligands for bromodomains, which are protein domains that recognize acetylated lysine (B10760008) residues and are implicated in diseases like cancer. acs.org Through techniques like thermal shift assays and X-ray crystallography, fragments based on the purine core can be identified and optimized. acs.org The initial weak binding of the purine fragment provides a foundation upon which medicinal chemists can build, using structure-guided design to add functionalities that improve affinity and selectivity. For example, binding of a purine-based ligand to the BRD9 bromodomain was found to cause a significant rearrangement of the acetyllysine binding site, demonstrating the scaffold's ability to probe protein plasticity. acs.orgsemanticscholar.org

Optimization of Pharmacokinetic and Pharmacodynamic Properties

The this compound structure offers multiple handles for chemical modification to optimize both pharmacokinetic (how the body affects a drug) and pharmacodynamic (how a drug affects the body) properties. The substituents at the C2, C6, and N9 positions play crucial roles in determining a compound's potency, selectivity, solubility, and metabolic stability.

Studies on 2,6,9-trisubstituted purine derivatives have demonstrated that modifications at these positions significantly impact their biological activity. nih.govnih.gov For example, in the development of cyclin-dependent kinase (CDK) inhibitors, the nature of the substituent at the C2, C6, and N9 positions dictates the potency and selectivity against different CDK isoforms. nih.gov

Quantitative Structure-Activity Relationship (3D-QSAR) studies have shown that steric properties of the substituents are critical for cytotoxicity. nih.gov For instance, connecting an arylpiperazinyl system at the C6 position of the purine ring was found to be beneficial for cytotoxic activity, whereas bulky substituents at the C2 position were unfavorable. nih.gov Such analyses guide the rational design of new analogs with improved therapeutic profiles. The N9 substituent also plays a key role; for instance, derivatization with moieties like adamantane (B196018) has been explored to improve the physicochemical properties of purine-based inhibitors. researchgate.net

Table 2: Influence of Substitution on Purine Scaffold Properties

| Position of Substitution | Effect on Properties | Example Application |

|---|---|---|

| C6 | Modulates potency and selectivity; can improve cytotoxic activity. | Development of CDK inhibitors and antitumor agents. nih.gov |

| C2 | Affects binding affinity; bulky groups can be detrimental. | Optimization of CDK inhibitors. nih.gov |

Novel Therapeutic Strategies and Potential for Clinical Translation

Derivatives of this compound and related analogs are at the forefront of developing novel therapeutic strategies, particularly in oncology. The main purine analogues in clinical use, such as fludarabine (B1672870) and cladribine, are effective against lymphoid malignancies by inhibiting DNA repair, making them synergistic with DNA-damaging agents. nih.gov

The development of 2,6,9-trisubstituted purines as selective inhibitors of CDKs represents a significant therapeutic strategy. nih.gov CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Compounds like roscovitine (B1683857) and olomoucine (B1683950) are examples of 2,6,9-trisubstituted purines with antiproliferative effects. researchgate.net Research in this area aims to create highly potent and selective CDK inhibitors with improved therapeutic windows.

Furthermore, purine derivatives are being explored for other therapeutic applications. For example, some analogs have shown potential as antiproliferative agents against various human solid tumor cell lines. nih.gov The ability to systematically modify the 2,6,9-trisubstituted purine core allows for the exploration of new chemical space and the identification of compounds with novel mechanisms of action, holding promise for future clinical translation in various disease areas. nih.gov

Analytical and Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise arrangement of atoms within the 2,6-dichloro-9-methyl-9H-purine molecule. These techniques provide detailed information about the chemical environment of individual atoms and the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

For this compound, the ¹H NMR spectrum provides definitive evidence for the presence and connectivity of its non-exchangeable protons. Experimental data recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at 400 MHz shows two distinct signals. google.com A singlet appearing at approximately 8.75 ppm corresponds to the single proton attached to the C8 carbon of the purine (B94841) ring. google.com A second singlet at around 3.83 ppm is attributed to the three protons of the methyl group attached to the N9 nitrogen. google.com The integration of these signals (1H and 3H, respectively) confirms this assignment.

| Signal | 1H Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| 1 | 8.75 | Singlet (s) | 1H | C8-H |

| 2 | 3.83 | Singlet (s) | 3H | N9-CH₃ |

While specific experimental ¹³C NMR data is not detailed in the provided search results, the expected signals can be predicted based on the molecule's structure, which contains six unique carbon atoms.

| Carbon Atom | Predicted 13C Chemical Shift Range (δ ppm) | Assignment |

|---|---|---|

| 1 | ~150-160 | C2-Cl |

| 2 | ~150-160 | C6-Cl |

| 3 | ~145-155 | C4 |

| 4 | ~130-140 | C8 |

| 5 | ~120-130 | C5 |

| 6 | ~30-40 | N9-CH₃ |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like purine derivatives, often in conjunction with liquid chromatography. nih.gov

The molecular formula of this compound is C₆H₄Cl₂N₄, corresponding to a molecular weight of approximately 203.03 g/mol . In mass spectrometry, the presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion [M]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will exhibit an [M]⁺ peak, an [M+2]⁺ peak, and a smaller [M+4]⁺ peak. The ratio of the [M]⁺ to [M+2]⁺ peaks is expected to be approximately 9:6, which is a distinctive signature for a dichlorinated compound. For the closely related compound 2,6-dichloropurine (B15474) (MW 189.00), the top m/z peaks are observed at 188 and 190, confirming this isotopic pattern. nih.gov

| Ion | Expected m/z | Isotopic Composition | Expected Relative Intensity |

|---|---|---|---|

| [M]⁺ | ~202 | C₆H₄(³⁵Cl)₂N₄ | Base Peak (100%) |

| [M+2]⁺ | ~204 | C₆H₄(³⁵Cl)(³⁷Cl)N₄ | ~65% |

| [M+4]⁺ | ~206 | C₆H₄(³⁷Cl)₂N₄ | ~10% |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is a valuable tool for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to the vibrations of its purine core and substituents.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Structural Feature |

|---|---|---|

| C-H stretch (aromatic) | 3100-3000 | Purine Ring C8-H |

| C-H stretch (aliphatic) | 3000-2850 | N9-CH₃ |

| C=N and C=C stretch (in-ring) | 1600-1400 | Purine Ring System |

| C-N stretch | 1350-1250 | Purine Ring System |

| C-Cl stretch | 850-550 | C2-Cl and C6-Cl |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, allowing for the isolation and purification of the target compound, assessment of its purity, and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds like this compound. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For purine derivatives, reversed-phase HPLC is commonly used, where a nonpolar stationary phase (e.g., C18) is paired with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector is often employed for detection, as the purine ring system strongly absorbs UV light. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For example, the purity of the related starting material, 2,6-dichloropurine, is typically specified as greater than 97% as determined by HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection provided by mass spectrometry. This hyphenated technique is invaluable for both qualitative and quantitative analysis. As the separated components elute from the HPLC column, they are introduced into the mass spectrometer, which provides molecular weight and structural information for each peak. This allows for the confident identification of the main product, as well as any impurities or by-products formed during the synthesis of this compound. LC-MS is frequently used in the analysis of purine metabolites in complex biological samples and for the characterization of synthetic purine analogues. google.com

X-ray Crystallography for Detailed Conformation and Interaction Analysis

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional structure of molecules and their spatial arrangement in a crystal lattice. This method has been instrumental in elucidating the detailed conformation and intermolecular interactions of purine derivatives, including compounds structurally related to this compound.

A key example that illustrates the utility of this technique is the single-crystal X-ray diffraction study of 2,6-dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine, a closely related nucleoside analog. The analysis of this compound reveals critical structural features that can be extrapolated to understand the conformational preferences of the 2,6-dichloropurine core.

In the crystal structure of this analog, the purine ring system is essentially planar. The attached ribofuranose ring, however, adopts a specific puckered conformation known as a 3'β-envelope. This means that one of the carbon atoms of the furanose ring is out of the plane formed by the other four atoms. The orientation of the purine base relative to the sugar moiety is defined by the dihedral angle between the mean plane of the purine and the planar part of the furanose ring, which was determined to be 65.0(1)°. nih.gov

The detailed bond lengths and angles within the 2,6-dichloropurine moiety are consistent with standard values for such heterocyclic systems. The crystallographic data provides a foundational understanding of how these molecules self-assemble and can offer insights into their potential interactions with biological macromolecules.

Table 1: Selected Crystallographic Data for 2,6-dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.3585 (3) |

| b (Å) | 12.1802 (5) |

| c (Å) | 20.3521 (8) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2070.3 (1) |

| Z | 4 |

| Dihedral Angle (Purine-Furanose) | 65.0 (1)° |

Data sourced from the crystallographic study of 2,6-dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. nih.gov

Biochemical and Cellular Assays for Target Binding and Functional Activity

The biological effects of this compound and its derivatives are extensively studied using a variety of biochemical and cellular assays. These assays are designed to determine the compound's ability to bind to specific biological targets and to measure its functional activity, often in the context of a particular disease state such as cancer.

Derivatives of 2,6-dichloropurine have been widely investigated as potential anticancer agents. Cellular assays are fundamental in determining the cytotoxic and anti-proliferative effects of these compounds against various cancer cell lines. For instance, novel 2,6,9-trisubstituted purine derivatives have been evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and melanoma (A-375, G-361) cancer cells. nih.gov The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell proliferation by 50%.

In one study, ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate, a derivative of the core compound, demonstrated potent cytotoxic activity against all tested tumor cell lines, with IC₅₀ values in the single-digit micromolar range. nih.gov Further investigations into the mechanism of action of these purine analogs have revealed that they can induce apoptosis (programmed cell death) and cause cell cycle arrest in specific phases, such as the S-phase in HL-60 cells. nih.gov

Biochemical assays are employed to identify the specific molecular targets through which these compounds exert their effects. A significant body of research has focused on the inhibition of protein kinases by purine derivatives. nih.gov Cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, are prominent targets. The inhibitory activity of these compounds against specific kinases, such as CDK2, is often evaluated in cell-free biochemical assays.

Furthermore, studies have shown that certain 2,6,9-trisubstituted purines can inhibit other kinases involved in cancer cell signaling, such as Fms-like tyrosine kinase 3 (FLT3-ITD) and platelet-derived growth factor receptor alpha (PDGFRα). nih.gov The inhibition of these kinases can disrupt critical signaling pathways, such as the MAPK and STAT pathways, leading to a reduction in cell proliferation. nih.gov

Table 2: Anti-proliferative Activity of a Representative 2,6,9-Trisubstituted Purine Derivative

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast | 5.2 |

| HCT-116 | Colon | 3.8 |

| A-375 | Melanoma | 4.5 |

| G-361 | Melanoma | 6.1 |

IC₅₀ values for ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate. nih.gov

Future Directions and Emerging Research Areas

Development of Next-Generation Purine-Based Therapeutics with Enhanced Specificity and Efficacy

The development of new antitumor therapies is increasingly aimed at creating safer and more selective drugs that are cytotoxic to malignant cells without harming healthy ones nih.gov. The purine (B94841) nucleus is a key fragment in the design of ligands against a host of biological targets, especially kinase inhibitors, due to the role of dysregulated kinases in carcinogenesis nih.gov. The substitution pattern of the purine ring is a critical area of exploration, with the introduction of various substituents at the C-2, C-6, and N-9 positions expected to yield compounds with improved binding affinity and selectivity towards specific kinases nih.gov.

Starting from scaffolds like 2,6-dichloropurine (B15474), researchers synthesize derivatives with the goal of achieving high potency and selectivity. For example, a series of 2,6,9-trisubstituted purine derivatives were designed and synthesized as potential antitumor compounds nih.gov. These efforts aim to overcome the limitations of conventional chemotherapy, such as the development of resistance mechanisms by cancer cells nih.gov. By modifying the groups attached to the purine core, next-generation therapeutics can be fine-tuned to interact specifically with the active site of a target protein, leading to enhanced efficacy and a better therapeutic window. This targeted approach is exemplified by the development of potent and selective inhibitors for cyclin-dependent kinases (CDKs) and other protein kinases involved in cell proliferation nih.govnih.gov.

Exploration of New Biological Targets and Mechanistic Pathways

While kinases are a major focus, the therapeutic potential of purine derivatives extends to other biological targets and pathways. The versatility of the 2,6,9-trisubstituted purine scaffold allows for the creation of compounds that inhibit a wide range of proteins crucial for cancer cell survival and proliferation nih.gov.

Researchers are actively exploring these new avenues:

Cyclin-Dependent Kinases (CDKs): Derivatives of 9H-purine are being developed as potent and selective CDK2 inhibitors, which is a promising target for new anticancer therapies and for overcoming resistance to existing CDK4/6 inhibitors nih.gov.

Tyrosine Kinases: Certain purine derivatives show potent inhibitory activity against tyrosine kinases like Src and VEGFR2, both of which are key targets in cancer therapy nih.gov. Novel 2,6,9-trisubstituted purines have demonstrated the ability to inhibit PDGFRα and FLT3-ITD, which are implicated in acute myeloid leukemia nih.gov.

Hedgehog (Hh) Signaling Pathway: This pathway, when aberrantly regulated, can lead to the activation of various cancers. A 2,6,9-trisubstituted purine derivative has been identified as an inhibitor of the Hh signaling pathway, demonstrating nanomolar potency nih.gov.

STAT3 Transcription Factor: The sustained activation of Signal Transducer and Activator of Transcription 3 (STAT3) is linked to cancer development. A series of 2,6-disubstituted purine derivatives were designed as small molecule inhibitors of STAT3, with molecular docking models indicating they bind to the SH2 domain of the protein nih.gov.

The exploration of these diverse targets highlights the adaptability of the purine scaffold in addressing complex diseases through various mechanistic pathways.

Table 1: Selected Biological Targets of Purine Derivatives

| Target Protein/Pathway | Type of Purine Derivative | Therapeutic Area |

|---|---|---|

| Cyclin-Dependent Kinases (CDK1, CDK2) | 2,6,9-Trisubstituted Purines | Cancer nih.govnih.gov |

| Src, VEGFR2 | 2,6,9-Trisubstituted Purines | Cancer nih.gov |

| Hedgehog (Hh) Signaling Pathway | 2,6,9-Trisubstituted Purines | Cancer nih.gov |

| PDGFRα, FLT3-ITD | 2,6,9-Trisubstituted Purines | Leukemia nih.gov |

| STAT3 | 2,6-Disubstituted Purines | Cancer nih.gov |

Advanced Synthetic Methodologies for Complex and Diverse Purine Analogs

The creation of novel purine analogs with enhanced therapeutic properties relies on the advancement of synthetic organic chemistry. The 2,6-dichloropurine scaffold is a common starting point, allowing for sequential and selective nucleophilic substitution reactions, typically at the more reactive C-6 position, followed by substitution at the C-2 position researchgate.net.

Modern synthetic strategies focus on efficiency, selectivity, and the ability to generate diverse molecular libraries for screening. Recent advancements include:

One-Pot Multicomponent Reactions (MCRs): These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is crucial for creating large libraries of compounds for drug discovery azolifesciences.com.

Direct C-H Functionalization: A direct regioselective C-H cyanation of purines has been developed, offering a more efficient way to introduce new functional groups onto the purine core without pre-functionalization, such as converting a halide mdpi.com. This method involves activating the purine with triflic anhydride, followed by nucleophilic cyanation mdpi.com.

Biocatalytic Cascades: Combining enzymatic reactions into multistep cascades can accelerate synthesis, increase yields, and reduce waste, offering a greener and more efficient approach to producing complex molecules researchgate.net.

These advanced methods provide chemists with powerful tools to synthesize complex and diverse purine analogs, expanding the chemical space that can be explored for potential therapeutic agents adelaide.edu.au.

Integration of Artificial Intelligence and Machine Learning in Purine-Based Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and purine-based drug design is no exception. These computational tools can process vast amounts of data to identify promising drug candidates, predict their properties, and optimize their structures far more quickly than through traditional experimental methods alone nih.govspringernature.com.

Key applications of AI/ML in this field include:

Virtual Screening: AI/ML algorithms can screen massive virtual libraries of purine derivatives to identify molecules that are most likely to bind to a specific biological target nih.govmdpi.com. This significantly narrows down the number of compounds that need to be synthesized and tested in the lab nih.gov. For instance, virtual screening and modeling of PI3K isoforms were used to assist in the design of new 2,9-disubstituted-6-morpholino purine inhibitors nih.govmdpi.com.

Quantitative Structure-Activity Relationship (QSAR): ML models are used to build QSAR models that correlate the structural features of purine compounds with their biological activity nih.gov. These models can then predict the activity of new, unsynthesized compounds, guiding medicinal chemists in designing more potent molecules nih.gov.

ADME/T Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a drug candidate early in the discovery process is crucial to avoid costly late-stage failures nih.gov. Deep learning methods have been developed to predict properties like solubility and potential toxicity from a molecule's structure nih.gov.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. These models can be trained on known active purine derivatives to generate novel scaffolds that are optimized for activity against a specific target nih.gov.

By combining computational predictions with experimental validation, researchers can accelerate the design-synthesize-test cycle, leading to the faster discovery of next-generation purine-based therapeutics azolifesciences.comnih.govnih.gov.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2,6-dichloro-9-methyl-9H-purine |

| 2,6-dichloropurine |

Q & A

Q. What are the established synthetic routes for 2,6-dichloro-9-methyl-9H-purine, and how is structural purity confirmed?

Methodological Answer: A common synthesis involves nucleophilic substitution at the 9-position of 2,6-dichloropurine. For example, reacting 2,6-dichloro-9H-purine with methyl halides (e.g., methyl iodide) in the presence of a base like potassium carbonate in dimethylformamide (DMF) under reflux . Structural confirmation employs:

- Nuclear Magnetic Resonance (NMR): H and C NMR to verify methyl substitution and aromatic proton environments.

- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., theoretical m/z 205.01 for CHClN) .

- X-ray Crystallography: Resolves bond angles and crystallographic purity, as seen in related purine derivatives .

Q. How are spectroscopic techniques utilized to characterize this compound?

Methodological Answer:

- UV-Vis Spectroscopy: Identifies π→π* transitions in the purine ring (typically 260–280 nm).

- Infrared (IR) Spectroscopy: Detects C-Cl stretching vibrations (~550–650 cm) and methyl group vibrations (~2850–2960 cm) .

- Elemental Analysis: Validates empirical formula compliance (e.g., C: 35.17%, H: 2.46%, N: 27.32%, Cl: 34.52%) .

Q. What are the standard reaction conditions for synthesizing derivatives from this compound?

Methodological Answer: The 2- and 6-chloro positions are reactive sites for substitution. Example protocols:

- Amination: React with amines (e.g., benzylamine) in ethanol/water at 80°C for 12–24 hours .

- Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh) as a catalyst in toluene under reflux .

- Solubility Considerations: Polar aprotic solvents (DMF, DMSO) enhance reactivity for nucleophilic substitutions .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives, and what factors influence regioselectivity?

Methodological Answer:

- Catalyst Screening: Palladium catalysts (e.g., PdCl) improve cross-coupling efficiency .

- Temperature Control: Lower temperatures (0–25°C) favor mono-substitution, while higher temperatures (80–100°C) promote di-substitution .

- Regioselectivity: Steric and electronic effects dictate reactivity. The 6-position is more electrophilic due to resonance stabilization, making it prone to nucleophilic attack .

Q. How do researchers resolve contradictions in biological activity data for this compound analogs?

Methodological Answer:

- Assay Reprodubility: Standardize protocols (e.g., cell lines, incubation times). For example, discrepancies in antitumor activity (IC) may arise from variable ATP concentrations in kinase assays .

- Impurity Profiling: Use HPLC-MS to detect byproducts (e.g., dechlorinated intermediates) that may interfere with bioactivity .

- Computational Modeling: Molecular docking studies (e.g., AutoDock Vina) validate target binding modes and explain activity variations .

Q. What strategies are employed to analyze the mechanism of this compound in enzyme inhibition?

Methodological Answer:

- Kinetic Studies: Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (K) and thermodynamic parameters .

- Crystallographic Analysis: Co-crystallization with target enzymes (e.g., kinases) reveals structural interactions, as demonstrated for related purine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.